2-Propan-2-yloxy-1-(4-pyridazin-3-ylpiperazin-1-yl)ethanone
Description
2-Propan-2-yloxy-1-(4-pyridazin-3-ylpiperazin-1-yl)ethanone is a compound that features a pyridazinone moiety, which is known for its diverse pharmacological activities. Pyridazinones are heterocyclic compounds containing nitrogen atoms at positions 1 and 2 in a six-membered ring and an oxygen atom at position 3. This structure makes them attractive for medicinal chemistry due to their potential therapeutic applications .
Properties
IUPAC Name |
2-propan-2-yloxy-1-(4-pyridazin-3-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-11(2)19-10-13(18)17-8-6-16(7-9-17)12-4-3-5-14-15-12/h3-5,11H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKBSSUGYYYAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CCN(CC1)C2=NN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Propan-2-yloxy-1-(4-pyridazin-3-ylpiperazin-1-yl)ethanone typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthetic route includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Propan-2-yloxy-1-(4-pyridazin-3-ylpiperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Propan-2-yloxy-1-(4-pyridazin-3-ylpiperazin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Propan-2-yloxy-1-(4-pyridazin-3-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyridazinone moiety is known to inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, the compound may interact with various receptors, modulating biological responses and exerting therapeutic effects.
Comparison with Similar Compounds
2-Propan-2-yloxy-1-(4-pyridazin-3-ylpiperazin-1-yl)ethanone can be compared with other pyridazinone derivatives, such as:
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: A selective COX-2 inhibitor.
4,5-dihydro-6-[4-(1H-imidazo-1-yl)phenyl]-3(2H)-pyridazinone: A positive inotropic agent used for the treatment of congestive heart failure. These compounds share the pyridazinone core but differ in their substituents, leading to varied pharmacological activities and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
